molecular formula C21H23ClN2O2 B309428 4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2,3-dimethylphenyl)benzamide

4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2,3-dimethylphenyl)benzamide

Katalognummer B309428
Molekulargewicht: 370.9 g/mol
InChI-Schlüssel: CWRZDWYWDDBKNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2,3-dimethylphenyl)benzamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.

Wirkmechanismus

4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2,3-dimethylphenyl)benzamide acts as a competitive antagonist of mGluR1, which is a G protein-coupled receptor that modulates synaptic transmission and plasticity in the central nervous system. By binding to the orthosteric site of mGluR1, this compound prevents the activation of downstream signaling pathways that are involved in the regulation of neuronal excitability, synaptic plasticity, and gene expression.
Biochemical and physiological effects:
This compound has been shown to exert various biochemical and physiological effects in different cell types and tissues. For example, this compound can reduce the release of glutamate, an excitatory neurotransmitter, from presynaptic terminals by blocking mGluR1-mediated facilitation of glutamate release. Moreover, this compound can modulate the activity of ion channels, such as voltage-gated calcium channels and NMDA receptors, which are involved in the regulation of synaptic transmission and plasticity.

Vorteile Und Einschränkungen Für Laborexperimente

4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2,3-dimethylphenyl)benzamide has several advantages for lab experiments, such as its high selectivity for mGluR1, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, this compound also has some limitations, such as its short half-life in vivo, its potential off-target effects on other mGluR subtypes, and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several future directions for research on 4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2,3-dimethylphenyl)benzamide and mGluR1. One possible direction is to investigate the role of mGluR1 in the pathophysiology of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, and to explore the potential therapeutic benefits of mGluR1 antagonists in these disorders. Another direction is to study the interactions between mGluR1 and other neurotransmitter systems, such as the dopaminergic and serotonergic systems, and to elucidate the mechanisms underlying the modulation of mGluR1 signaling by these systems. Finally, further studies are needed to optimize the pharmacokinetic properties of this compound and to develop more potent and selective mGluR1 antagonists for preclinical and clinical applications.

Synthesemethoden

4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2,3-dimethylphenyl)benzamide can be synthesized through a multistep process involving the reaction of 4-chloro-3-nitrobenzoic acid with cyclopentylamine, followed by the reduction of the nitro group and the subsequent coupling with N-(2,3-dimethylphenyl)glycine. The final product can be obtained by esterification with ethanol.

Wissenschaftliche Forschungsanwendungen

4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2,3-dimethylphenyl)benzamide has been extensively used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes, such as pain, anxiety, addiction, and neurodegenerative diseases. For example, studies have shown that this compound can attenuate neuropathic pain in animal models by blocking mGluR1-mediated signaling. Additionally, this compound has been shown to reduce anxiety-like behavior in rodents by modulating the activity of the amygdala, a brain region involved in emotional processing.

Eigenschaften

Molekularformel

C21H23ClN2O2

Molekulargewicht

370.9 g/mol

IUPAC-Name

4-chloro-3-(cyclopentanecarbonylamino)-N-(2,3-dimethylphenyl)benzamide

InChI

InChI=1S/C21H23ClN2O2/c1-13-6-5-9-18(14(13)2)23-21(26)16-10-11-17(22)19(12-16)24-20(25)15-7-3-4-8-15/h5-6,9-12,15H,3-4,7-8H2,1-2H3,(H,23,26)(H,24,25)

InChI-Schlüssel

CWRZDWYWDDBKNZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3CCCC3)C

Kanonische SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3CCCC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.